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molecular formula C6H9F3O B8662200 6,6,6-Trifluorohexanal

6,6,6-Trifluorohexanal

Cat. No. B8662200
M. Wt: 154.13 g/mol
InChI Key: ROPVFIIARWCNCH-UHFFFAOYSA-N
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Patent
US07872033B2

Procedure details

Commercially available 6-bromo-1,1,1-trifluorohexane (Oakwood) and trimethylamine oxide were processed using the method described in example 137A to afford the title compound. MS (ESI+) m/z 154 (M+NH4—H2O)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([F:10])([F:9])[F:8].C[N+]([O-:15])(C)C>>[F:8][C:7]([F:10])([F:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CCCCC=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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